PD 123319 ditrifluoroacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKQIEZLHVGJQH-ZXVJYWQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34F6N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PD 123319 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 123319 ditrifluoroacetate is a cornerstone pharmacological tool for interrogating the renin-angiotensin system (RAS). It is classically defined as a potent, selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its high affinity and selectivity have enabled significant advancements in delineating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the well-characterized AT1 receptor. However, the mechanism of action of PD 123319 is multifaceted, with emerging research revealing context-dependent signaling outcomes that challenge its simple definition as a pure antagonist. This technical guide provides a comprehensive overview of its core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates.

Core Mechanism: Selective AT2 Receptor Antagonism

The primary mechanism of action of PD 123319 is its high-affinity binding to and blockade of the AT2 receptor, a G protein-coupled receptor. This action prevents the endogenous ligand, Angiotensin II (Ang II), from activating the receptor. Notably, PD 123319 exhibits a very high degree of selectivity for the AT2 receptor over the AT1 receptor, reportedly being around 10,000-fold more selective.[1] This specificity is critical for its use in isolating and studying AT2 receptor-specific functions.

Quantitative Binding and Potency Data

The potency and affinity of PD 123319 have been quantified across various experimental systems. These values are crucial for designing experiments and interpreting results.

| Parameter | Value | Tissue / Cell System | Species | Reference(s) |

| IC₅₀ | 34 nM | Adrenal Tissue | Rat | [2][3][4][5][6] |

| IC₅₀ | 210 nM | Brain Tissue | Rat | [2][5][6] |

| IC₅₀ | 6.9 nM | Adrenal Glomerulosa Cells | Bovine | [3][4][7] |

| Kᵢ | ~12 nM | (Not specified) | (Not specified) | [1] |

| Selectivity | ~10,000x | (Not specified) | (Not specified) | [1] |

Modulation of Key Signaling Pathways

The functional consequences of AT2 receptor blockade by PD 123319 are diverse and depend heavily on the cellular and physiological context. While the AT2 receptor is often seen as counteracting the AT1 receptor, it is also implicated in pro-inflammatory and growth-promoting pathways.

The Canonical Counter-Regulatory Pathway

In many tissues, particularly the vasculature, the AT2 receptor opposes the actions of the AT1 receptor. Activation of AT2R by Ang II typically leads to vasodilation, anti-inflammatory effects, and inhibition of cell growth.[2] This is often mediated through the production of nitric oxide (NO) and bradykinin.[8] PD 123319 blocks these protective effects by preventing Ang II from binding to the AT2 receptor.

Pro-Inflammatory Signaling via NF-κB

Contrary to its protective role in some contexts, the AT2 receptor can also mediate pro-inflammatory responses. In models of colitis and in vascular smooth muscle cells, Ang II binding to both AT1 and AT2 receptors has been shown to activate the nuclear factor-kappaB (NF-κB) pathway.[1][9][10][11] This leads to the downstream expression of pro-inflammatory cytokines like IL-1β and IL-6.[1][9] In these models, PD 123319 acts as an anti-inflammatory agent by blocking AT2R-mediated NF-κB activation.[1][9]

Cardiac Hypertrophy Signaling via PLZF/GATA4

Studies have revealed a novel AT2 receptor signaling pathway involved in cardiac hypertrophy.[12][13] In cardiomyocytes, Ang II stimulation of the AT2 receptor leads to the nuclear translocation of Promyelocytic Leukemia Zinc Finger (PLZF) protein.[12][13] Nuclear PLZF, in turn, upregulates the transcription of the key cardiac transcription factor GATA4, promoting protein synthesis and hypertrophy.[14][15][16][17] Co-infusion of PD 123319 with Ang II has been shown to suppress this hypertrophic response, confirming the critical role of the AT2 receptor in this specific pathway.[14][15][16]

Experimental Protocols

Precise and reproducible methodologies are paramount in studying the effects of PD 123319. Below are representative protocols for in vivo and in vitro investigations.

In Vivo Model: DNBS-Induced Colitis in Rats

This protocol is adapted from studies investigating the anti-inflammatory effects of PD 123319.[1][9]

-

Animal Model : Male Wistar rats (200-250g) are used.

-

Colitis Induction :

-

Animals are lightly anesthetized.

-

A Teflon catheter is inserted 8 cm proximally via the anus.

-

2,4-Dinitrobenzene sulfonic acid (DNBS) (15 mg in 0.3 mL of 50% ethanol) is instilled into the colon. Control (sham) groups receive saline.

-

-

Treatment Protocol :

-

This compound is dissolved in sterile water immediately before use.

-

Beginning 24 hours after DNBS induction, rats are treated daily for 5 consecutive days via intraperitoneal (i.p.) injection with PD 123319 at doses of 0.3, 3, or 10 mg/kg.[1][9]

-

A vehicle control group receives i.p. injections of sterile water.

-

-

Endpoint Analysis (Day 6) :

-

Animals are euthanized, and the distal colon is excised.

-

Macroscopic Scoring : Assess for inflammation, ulceration, and tissue damage.

-

Histology : Colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin & Eosin (H&E).

-

Biochemical Analysis : Tissue homogenates are used for Myeloperoxidase (MPO) assays (as a marker for neutrophil infiltration) and Western blot analysis for p65-NF-κB expression.[1]

-

In Vitro Model: Ang II Stimulation of Cultured Cells

This protocol outlines a general method for studying the effect of PD 123319 on Ang II-induced signaling in cell culture, adaptable for various cell types like HUVECs or cardiomyocytes.[7][13]

-

Cell Culture :

-

Plate cells (e.g., H9C2 cardiomyocytes) in appropriate media and allow them to reach 70-80% confluency.

-

For experiments involving protein expression, serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

-

Antagonist Pre-treatment :

-

Pre-incubate the cells with PD 123319 (e.g., 10 µM final concentration) for 1 hour at 37°C.[13] A vehicle control (e.g., DMSO or media) should be run in parallel.

-

-

Agonist Stimulation :

-

Add Angiotensin II (e.g., 100 nM final concentration) to the media and incubate for the desired time period (e.g., 15 minutes for phosphorylation events, 6-24 hours for gene expression changes).

-

-

Downstream Analysis :

-

Western Blotting : Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., phospho-ERK, p65-NF-κB, PLZF) and appropriate secondary antibodies.

-

Reporter Assays : For transcriptional studies, cells can be pre-transfected with a reporter plasmid (e.g., NF-κB-luciferase). After treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.[10]

-

Functional Assays : For hypertrophy studies, measure [³H]leucine incorporation as an index of protein synthesis.[13]

-

General Experimental Workflow

The investigation of PD 123319's mechanism typically follows a multi-step, iterative process, moving from broad characterization to specific pathway analysis.

Conclusion

This compound remains an indispensable tool in pharmacology. Its core mechanism is the potent and highly selective antagonism of the Angiotensin II Type 2 receptor. This action can lead to varied, and sometimes opposing, physiological outcomes depending on the specific signaling cascade engaged by the AT2 receptor in a given tissue. It can block both the canonical protective, vasodilatory functions of the AT2 receptor and non-canonical pro-inflammatory and pro-hypertrophic pathways. For researchers, a thorough understanding of this context-dependent mechanism is critical for the accurate design of experiments and the precise interpretation of data aimed at unraveling the complex biology of the renin-angiotensin system.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. bio-techne.com [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin II activates nuclear transcription factor-kappaB through AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 14. Promyelocytic Leukemia Zinc Finger Protein Activates GATA4 Transcription and Mediates Cardiac Hypertrophic Signaling from Angiotensin II Receptor 2 | PLOS One [journals.plos.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Promyelocytic Leukemia Zinc Finger Protein Activates GATA4 Transcription and Mediates Cardiac Hypertrophic Signaling from Angiotensin II Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Promyelocytic leukemia zinc finger protein activates GATA4 transcription and mediates cardiac hypertrophic signaling from angiotensin II receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 123319 Ditrifluoroacetate: A Technical Guide to a Selective AT2 Receptor Antagonist

Abstract

This technical guide provides an in-depth overview of PD 123319 ditrifluoroacetate, a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effects largely mediated by the AT1 and AT2 receptors. While the AT1 receptor's role in vasoconstriction and cell proliferation is well-established, the AT2 receptor often counteracts these effects. PD 123319 has been an indispensable pharmacological tool for elucidating the specific functions of the AT2 receptor in various physiological and pathological processes. This document details the compound's pharmacological profile, presents its binding affinity and selectivity data, outlines key experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working within the fields of pharmacology, cardiovascular research, and cellular biology.

Introduction to the Renin-Angiotensin System and AT2 Receptor

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid balance, and vascular tone. The primary effector molecule, Angiotensin II (Ang II), exerts its diverse physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors.[1][2]

-

AT1 Receptor: Mediates most of the classical effects of Ang II, including vasoconstriction, sodium and water retention, cell proliferation, inflammation, and fibrosis.[1][2]

-

AT2 Receptor: Generally counter-regulates the actions of the AT1 receptor.[1][2] Its activation is associated with vasodilation, anti-inflammatory effects, anti-fibrosis, and apoptosis.[1] The AT2 receptor is highly expressed in fetal tissues and its expression is low in adults, but it can be upregulated in pathological conditions like heart failure.[1][2]

Given the opposing roles of these two receptors, selective ligands are crucial for dissecting their individual contributions. PD 123319 is a tetrahydroimidazopyridine derivative that exhibits high affinity and remarkable selectivity for the AT2 receptor over the AT1 receptor, making it a gold-standard tool for investigating AT2 receptor-mediated pathways.[1][3]

Pharmacological Profile of PD 123319

PD 123319 is a potent, selective, and non-peptide antagonist of the AT2 receptor. Its selectivity is a key feature, allowing for the specific blockade of AT2-mediated effects without confounding interactions with the AT1 receptor.

Binding Affinity and Selectivity

The selectivity of PD 123319 is demonstrated by its significantly higher affinity for the AT2 receptor compared to the AT1 receptor. Quantitative data from various binding assays are summarized below.

| Parameter | Receptor | Tissue/Cell System | Value | Reference |

| IC₅₀ | AT2 | Rat Adrenal Tissue | 34 nM | [4][5][6] |

| IC₅₀ | AT2 | Rat Brain | 210 nM | [5][6] |

| IC₅₀ | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [4][7][8] |

| Kᵢ | AT2 | - | ≈ 12 nM | [3] |

| Selectivity | AT2 vs. AT1 | - | ~10,000-fold | [3] |

| AT1 Affinity | AT1 | Bovine Adrenal Glomerulosa Cells | No effect on 125I-Ang II binding | [4][8] |

Functional Activity: Antagonism and Partial Agonism

PD 123319 is widely classified as an AT2 receptor antagonist. It effectively blocks the downstream signaling initiated by AT2 receptor activation.[9] For instance, it has been shown to inhibit the anti-inflammatory and anti-fibrotic effects of AT2 receptor agonists in various disease models.[10][11]

However, recent evidence suggests that PD 123319 may exhibit partial agonist properties under certain experimental conditions.[12][13] Studies using primary human aortic endothelial cells (HAEC) or AT2R-transfected CHO cells have shown that PD 123319 can stimulate nitric oxide (NO) release, a known downstream effect of AT2 receptor activation.[12][14] This highlights the importance of carefully selecting and validating functional assays to characterize the activity of AT2 receptor ligands.

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving PD 123319.

Radioligand Binding Assay for AT2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of PD 123319 for the AT2 receptor.

1. Membrane Preparation:

- Homogenize cells or tissues expressing the AT2 receptor (e.g., AT2R-transfected HEK-293 cells) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[15][16]

- Centrifuge the homogenate at low speed to remove debris.[16]

- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[16]

- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

- Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.[16]

- To each well, add:

- Membrane preparation (e.g., 50-120 µg protein for tissue).[16]

- A fixed concentration of a suitable radioligand, such as 125I-[Sar1,Ile8]AngII.[17][18]

- Varying concentrations of the competing ligand (PD 123319) for the competition curve.

- For determining non-specific binding, add a high concentration of a non-labeled AT2 agonist (e.g., CGP 42112A) instead of PD 123319.[17]

- For determining total binding, add assay buffer instead of a competing ligand.

- Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[16]

3. Separation and Counting:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[16]

- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.[16]

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of PD 123319 to generate a competition curve.

- Determine the IC₅₀ value (the concentration of PD 123319 that inhibits 50% of specific radioligand binding).

- Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[15]

In Vitro Functional Assay: Nitric Oxide (NO) Release

This protocol is used to assess the functional activity (antagonism or partial agonism) of PD 123319 by measuring AT2 receptor-mediated NO production.[12][14]

1. Cell Culture and Preparation:

- Culture primary human aortic endothelial cells (HAEC) or CHO cells stably transfected with the AT2 receptor (AT₂R-CHO) to confluence.[12][13]

- Starve the cells in a serum-free medium for several hours (e.g., 12 hours) before the experiment to reduce basal signaling.[4]

2. Ligand Treatment:

- Pre-incubate cells with the fluorescent NO probe Diaminofluorescein-FM (DAF-FM) Diacetate.

- To test for antagonist activity, pre-treat cells with various concentrations of PD 123319 for a defined period (e.g., 30 minutes). Then, stimulate the cells with a known AT2 receptor agonist (e.g., Ang II or C21).

- To test for agonist/partial agonist activity, treat cells directly with PD 123319 alone at various concentrations.

- Include appropriate controls: vehicle-only, agonist-only.

3. Measurement of NO Production:

- Measure the fluorescence intensity using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in NO production.

4. Data Analysis:

- Quantify the change in fluorescence relative to the vehicle control.

- For antagonist testing, plot the agonist-induced response against the concentration of PD 123319 to determine an IC₅₀ value.

- For agonist testing, plot the NO response against the concentration of PD 123319 to generate a dose-response curve and determine the Emax and EC₅₀.

In Vivo Study: Murine Model of Inflammation

This protocol outlines a general approach to evaluate the efficacy of PD 123319 in an animal model, such as a chemically-induced colitis model in rats.[3][10]

1. Animal Model and Grouping:

- Use an established model, such as inducing colitis in rats via intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[3][10]

- Randomly assign animals to several groups:

- Sham/Control (no DNBS, vehicle treatment)

- DNBS + Vehicle

- DNBS + PD 123319 (low dose, e.g., 0.3 mg/kg/day)

- DNBS + PD 123319 (medium dose, e.g., 3 mg/kg/day)[3][10]

- DNBS + PD 123319 (high dose, e.g., 10 mg/kg/day)[3][10]

2. Drug Administration:

- Administer PD 123319 or vehicle daily via intraperitoneal (i.p.) injection or continuously via a subcutaneously implanted osmotic minipump.[10][19] The route and duration will depend on the specific experimental question.

3. Endpoint Analysis:

- Monitor animal health daily (body weight, clinical signs).

- At the end of the study period, euthanize the animals and collect relevant tissues (e.g., colon).

- Macroscopic Evaluation: Score the extent of tissue damage and measure parameters like colon weight/length ratio.[3]

- Histological Analysis: Process tissue sections with Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.[3]

- Biochemical Assays: Homogenize tissue to measure inflammatory markers such as myeloperoxidase (MPO) activity, cytokine levels (e.g., IL-1β, IL-6) via ELISA or qPCR, and markers of oxidative stress.[3][10]

- Western Blot/Immunohistochemistry: Analyze the expression and activation of key signaling proteins, such as NF-κB.[3][10]

4. Data Analysis:

- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

AT2 Receptor Signaling Pathways

Activation of the AT2 receptor triggers signaling cascades that are distinct from and often oppose those of the AT1 receptor. PD 123319 acts by blocking the initiation of these pathways at the receptor level. The primary AT2 receptor signaling pathway involves coupling to Gi/o proteins, which can be inhibited by pertussis toxin (PTX).[9] This leads to the activation of various phosphatases, which in turn modulate downstream effectors like MAP kinases (typically inhibitory) and stimulate the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, promoting vasodilation.[1][2]

Visualized Experimental Workflows

Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding experiment to determine the inhibitory constant (Kᵢ) of PD 123319.

Workflow for an In Vivo Antagonism Study

This diagram outlines the key steps in an in vivo experiment designed to test the therapeutic potential of PD 123319 in a disease model.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of Angiotensin II Type 2 receptor function. Its high selectivity allows for the precise dissection of AT2-mediated signaling pathways, distinguishing them from the often-dominant effects of the AT1 receptor. While it is predominantly characterized as a potent antagonist, researchers should be aware of potential partial agonist activity in certain cellular contexts. The protocols and data presented in this guide offer a comprehensive resource for the effective application of PD 123319 in both in vitro and in vivo experimental settings, facilitating further discoveries into the complex role of the AT2 receptor in health and disease.

References

- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. portlandpress.com [portlandpress.com]

- 18. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]

An In-Depth Technical Guide to the Pharmacological Properties of PD 123319 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinities, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, mediates its diverse physiological effects through two main G protein-coupled receptors: the type 1 (AT1) and type 2 (AT2) receptors. While the AT1 receptor is known to mediate most of the classical effects of Ang II, such as vasoconstriction and cell proliferation, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-inflammatory effects, and apoptosis.[1] this compound has emerged as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor due to its high selectivity.

Mechanism of Action

This compound functions as a competitive antagonist at the AT2 receptor. It selectively binds to the AT2 receptor, thereby blocking the binding of the endogenous agonist, Angiotensin II, and inhibiting its downstream signaling cascades. This selective antagonism allows for the specific investigation of AT2 receptor-mediated pathways without confounding effects from the AT1 receptor.

Quantitative Pharmacological Data

The binding affinity and potency of this compound have been characterized in various tissues and cell types. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Tissue/Cell Line | Value | Reference |

| IC50 | Rat Adrenal Tissue | 34 nM | [2][3] |

| IC50 | Rat Brain | 210 nM | [2][3] |

| IC50 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [4] |

| Ki | AT2 Receptor | ~12 nM | [5] |

Table 2: In Vivo Study Dosages of PD 123319

| Animal Model | Doses Administered (i.p.) | Observed Effects | Reference |

| Rat Model of Colitis | 0.3, 3, and 10 mg/kg | Amelioration of colon injury and inflammation | [5][6] |

| Newborn Rats with Hyperoxia-Induced Lung Injury | 0.1 mg/kg/day | Attenuation of cardiopulmonary injury | [7] |

Signaling Pathways

PD 123319, by blocking the AT2 receptor, inhibits several downstream signaling pathways. The primary pathways modulated by the AT2 receptor are depicted below.

AT2 Receptor-Mediated Signaling

Activation of the AT2 receptor by Angiotensin II initiates a cascade of intracellular events that often oppose the actions of the AT1 receptor. PD 123319 blocks these signaling pathways.

Caption: AT2 Receptor Signaling Pathway Antagonized by PD 123319.

Modulation of the NF-κB Pathway

Studies have shown that AT2 receptor activation can lead to the inhibition of the pro-inflammatory NF-κB pathway.[5][6] PD 123319, by blocking the AT2 receptor, would therefore prevent this inhibitory effect.

Caption: PD 123319 Blocks AT2R-Mediated Inhibition of NF-κB.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound.

AT2 Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of PD 123319 for the AT2 receptor.

Materials:

-

Membrane Preparation: Crude membrane fractions from tissues or cells expressing AT2 receptors.

-

Radioligand: [125I]-[Sar1,Ile8] Angiotensin II.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in wash buffer.

-

Scintillation Fluid.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors).

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.

-

Resuspend the pellet in wash buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to the desired protein concentration.

-

-

Assay Setup:

-

Prepare tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add a fixed concentration of [125I]-[Sar1,Ile8] Angiotensin II.

-

Non-specific Binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (1 µM).

-

Competitive Binding: Add the radioligand and increasing concentrations of PD 123319.

-

-

Incubation:

-

Add the membrane preparation (20-50 µg of protein) to each tube.

-

Adjust the final volume to 250 µL with assay buffer.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Counting and Analysis:

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PD 123319 concentration to determine the IC50.

-

Nitric Oxide (NO) Release Functional Assay

This assay measures the ability of PD 123319 to antagonize AT2 receptor-mediated NO release.

Materials:

-

Cells: Human Aortic Endothelial Cells (HAEC) or CHO cells transfected with the AT2 receptor.

-

AT2 Receptor Agonist: Angiotensin II or a selective AT2 agonist like CGP 42112A.

-

Antagonist: this compound.

-

NO Probe: DAF-FM diacetate (5 µM).

-

Cell Culture Medium.

-

96-well plates.

-

Fluorescence Microscope or Plate Reader.

Procedure:

-

Cell Culture:

-

Seed HAEC or AT2R-transfected CHO cells in 96-well plates and culture until confluent.

-

-

Probe Loading:

-

Wash cells with serum-free medium.

-

Load cells with 5 µM DAF-FM diacetate for 30 minutes at 37°C.

-

-

Treatment:

-

Wash cells to remove excess probe.

-

Pre-incubate cells with varying concentrations of PD 123319 for 30 minutes.

-

Stimulate cells with an AT2 receptor agonist (e.g., 100 nM Ang II) for 15-30 minutes. Include control wells with no agonist and agonist alone.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm).

-

Calculate the inhibition of agonist-induced NO release by PD 123319.

-

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of the AT2 receptor. Its high potency and selectivity make it indispensable for delineating the signaling pathways and physiological functions of this receptor. The data and protocols presented in this guide are intended to support the ongoing research and development of novel therapeutics targeting the renin-angiotensin system.

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PD 123319 Ditrifluoroacetate: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is a crucial pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

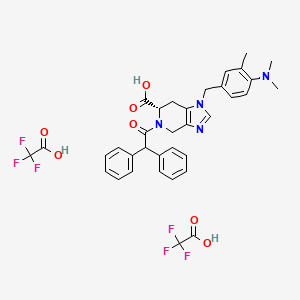

This compound is systematically named (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid.[1][6] The compound is a salt, with the active antagonist molecule complexed with two molecules of trifluoroacetic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | [1][6] |

| Synonyms | PD 123319, PD 123,319 di(trifluoroacetate) salt hydrate, (S)-(+)-PD 123319 | [7][8] |

| CAS Number | 136676-91-0 | [1][3][6][8] |

| Molecular Formula | C35H34F6N4O7 | [1][6] |

| Molecular Weight | 736.67 g/mol | [3][8] |

| Appearance | Solid powder | [8] |

| Solubility | Soluble in water to 100 mM. Soluble in DMSO. | [1][2][9] |

| Purity | Typically ≥98% (HPLC) | [3][5][8] |

Synthesis of PD 123319

The synthesis of PD 123319 has been described in the scientific literature, with an improved methodology reported by Cundy et al. (2000), which builds upon the original work by Blankley et al. (1991).[8] The synthesis is a multi-step process. An overview of an improved synthetic route is provided below.[8]

Experimental Protocol: Improved Synthesis of PD 123319

A detailed, step-by-step experimental protocol for the synthesis of PD 123319 is outlined in the publication by Cundy, D., Gurr, P. A., Knill, A. M., & Tsanaktsidis, J. (2000). An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]- 5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319). ARKIVOC, 2000(2), 158-164. Researchers should refer to this publication for precise reaction conditions, reagent quantities, and purification methods.

The general synthetic workflow involves the following key transformations:

Biological Activity and Mechanism of Action

PD 123319 is a potent and selective antagonist of the AT2 receptor, exhibiting significantly lower affinity for the AT1 receptor.[2] This selectivity makes it an invaluable tool for differentiating the physiological effects mediated by the two major angiotensin II receptor subtypes.

Table 2: In Vitro Activity of PD 123319

| Parameter | Tissue/Cell Line | Value | Reference |

| IC50 | Rat adrenal tissue | 34 nM | [1][2][3][4] |

| IC50 | Rat brain tissue | 210 nM | [1][3] |

| IC50 | Bovine adrenal glomerulosa cells (AT2 site) | 6.9 nM | [2][7] |

| IC50 | Bovine adrenal glomerulosa cells (AT1 site) | > 10 µM | [2][7] |

Signaling Pathways

The AT2 receptor, upon activation by angiotensin II, often mediates effects that oppose those of the AT1 receptor. PD 123319, by blocking the AT2 receptor, allows for the specific investigation of these pathways. The AT2 receptor is known to be involved in:

-

Vasodilation: The AT2 receptor promotes vasodilation, and this effect can be inhibited by PD 123319. This vasodilation is often mediated through the release of nitric oxide (NO) and bradykinin.[9]

-

Anti-proliferative and Pro-apoptotic Effects: In many cell types, the AT2 receptor inhibits cell growth and can induce apoptosis.

-

Modulation of Inflammatory Responses: Recent studies have indicated a role for the AT2 receptor in inflammation. PD 123319 has been shown to ameliorate colitis in animal models by inhibiting NF-κB activation and reducing the expression of pro-inflammatory cytokines like IL-1β and IL-6.[6][10]

The signaling cascade downstream of the AT2 receptor is complex and can involve the activation of various phosphatases and the production of signaling molecules like cGMP.[9]

Applications in Research and Drug Development

This compound is an indispensable tool for:

-

Target Validation: Investigating the therapeutic potential of agonizing or antagonizing the AT2 receptor in various disease models, including cardiovascular diseases, renal disorders, and inflammatory conditions.

-

Pharmacological Profiling: Differentiating the effects of angiotensin II and other ligands on AT1 versus AT2 receptors.

-

Lead Optimization: Serving as a reference compound in the development of new, more potent, or selective AT2 receptor modulators.

Conclusion

This compound remains a cornerstone for research into the renin-angiotensin system. Its high selectivity for the AT2 receptor allows for the precise dissection of the complex and often counter-regulatory roles of this receptor in health and disease. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for any researcher or drug development professional working in this field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. rndsystems.com [rndsystems.com]

- 6. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unipa.it [iris.unipa.it]

The In Vivo Effects of PD 123319 Ditrifluoroacetate on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of PD 123319 ditrifluoroacetate, a selective angiotensin II type 2 (AT2) receptor antagonist, on blood pressure. By summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows, this document serves as a critical resource for professionals engaged in cardiovascular research and drug development.

Introduction to PD 123319 and the AT2 Receptor

PD 123319 is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with an IC50 of 34 nM.[1] The AT2 receptor is a component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis. While the angiotensin II type 1 (AT1) receptor is known to mediate the primary pressor effects of angiotensin II, the AT2 receptor often exerts counter-regulatory effects, including vasodilation.[2][3] The vasodilatory signaling cascade stimulated by the AT2 receptor is thought to involve bradykinin, nitric oxide (NO), and cyclic guanosine monophosphate (cGMP).[2][3] Understanding the in vivo effects of blocking this receptor with PD 123319 is therefore essential for elucidating the physiological role of the AT2 receptor and for the development of novel antihypertensive therapies.

Quantitative Data on Blood Pressure Effects

The in vivo effects of PD 123319 on blood pressure are context-dependent, varying with the animal model, the route of administration, and the presence of other pharmacological agents. The following tables summarize quantitative data from key studies.

Table 1: Effects of PD 123319 on Blood Pressure in Animal Models

| Animal Model | Treatment | Route of Administration | Dose | Change in Blood Pressure (mmHg) | Reference |

| Spontaneously Hypertensive Rats (SHR) | PD 123319 | Intravenous | 0.36 mg/kg/min | Minor decrease | [4] |

| Spontaneously Hypertensive Rats (SHR) | PD 123319 | Not specified | 10 mg/kg/day | No additional effect on MAP when co-administered with candesartan | [5] |

| Wistar Rats | Angiotensin II + PD 123319 | Subcutaneous | 30 mg/kg/day | No significant change in systolic blood pressure compared to Angiotensin II alone (158 ± 3.0 vs 158 ± 4.9) | [6] |

| Sodium Replete Rats | PD 123319 | 3rd Ventricle (i.c.v.) | 6.25-200 nmol | Increase in Mean Arterial Pressure (MAP) | [7] |

| Sodium Replete Rats | PD 123319 | 4th Ventricle (i.c.v.) | 6.25-200 nmol | Increase in Mean Arterial Pressure (MAP) | [7] |

Table 2: Effects of PD 123319 on Blood Pressure in Humans

| Population | Treatment | Route of Administration | Dose | Change in Blood Pressure (mmHg) | Reference |

| Healthy Volunteers | PD 123319 (during placebo) | Intrabrachial Arterial | 10 µ g/min | Increase in Mean Arterial Pressure (80 ± 9 to 92 ± 17) | [8] |

| Healthy Volunteers | PD 123319 (during telmisartan) | Intrabrachial Arterial | 10 µ g/min | Increase in Mean Arterial Pressure (80 ± 11 to 90 ± 14) | [8] |

Experimental Protocols

The following sections detail standardized methodologies for investigating the in vivo effects of PD 123319 on blood pressure in rodent models.

Animal Models

The most commonly used animal models are adult male Wistar or Sprague-Dawley rats, as well as spontaneously hypertensive rats (SHR), typically weighing between 150-200g.[9] All experimental procedures should be approved by an institutional animal ethics committee and conducted in accordance with relevant guidelines.[9]

Surgical Preparation for Blood Pressure Measurement

For direct and continuous blood pressure monitoring, surgical cannulation of a major artery is required.

-

Anesthesia: Anesthetize the rat using an appropriate agent such as urethane (1200 mg/kg, i.p.) or pentobarbital sodium (60 mg/kg, i.p.).[9]

-

Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement.[9] A separate vein, such as the jugular vein, can be cannulated for intravenous drug administration.

-

Transducer Connection: Connect the arterial cannula to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure.[9]

-

Stabilization: Allow the animal's blood pressure to stabilize for a period of at least 10 minutes before commencing the experiment.[1]

Drug Preparation and Administration

This compound is soluble in water. Prepare fresh solutions immediately before injection. Administration can be performed via several routes, depending on the experimental question:

-

Intravenous (i.v.) infusion: For systemic effects.

-

Subcutaneous (s.c.) infusion: Often via osmotic minipumps for chronic studies.[6]

-

Intracerebroventricular (i.c.v.) injection: To investigate central effects on blood pressure regulation.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the AT2 receptor and a typical experimental workflow for studying the effects of PD 123319.

AT2 Receptor Signaling Pathway

Caption: AT2 Receptor Signaling Cascade Leading to Vasodilation.

Experimental Workflow for In Vivo Blood Pressure Studies

Caption: Workflow for In Vivo Blood Pressure Measurement with PD 123319.

Conclusion

The in vivo effects of this compound on blood pressure are multifaceted and highlight the complex role of the AT2 receptor in cardiovascular regulation. While AT2 receptor activation generally promotes vasodilation, blockade with PD 123319 does not consistently lead to an increase in blood pressure and can, in some instances, cause a minor decrease or have no significant effect, particularly when administered alone in hypertensive models.[4][5] However, in the presence of AT1 receptor blockade, the effects of PD 123319 become more pronounced, often unmasking the vasodilatory role of the AT2 receptor.[10] Furthermore, central administration of PD 123319 can lead to an increase in blood pressure, suggesting a role for central AT2 receptors in blood pressure control.[7] In healthy humans, intra-arterial infusion of PD 123319 has been shown to increase systemic blood pressure.[8] These findings underscore the importance of considering the experimental context when interpreting the effects of PD 123319 and suggest that the AT2 receptor may be a valuable target for the development of novel cardiovascular therapies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of modulating the AT2 receptor pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of the angiotensin AT2 receptor in blood pressure regulation and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

PD 123319 Ditrifluoroacetate and its Impact on Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PD 123319 ditrifluoroacetate, a selective angiotensin II type 2 (AT2) receptor antagonist, and its complex role in modulating oxidative stress. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols from cited research, and visualizes the intricate signaling pathways involved.

Introduction

This compound is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with IC50 values of 34 nM and 210 nM in rat adrenal and brain tissue, respectively. It is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis, with angiotensin II (Ang II) as its primary effector peptide. Ang II exerts its effects through two main receptor subtypes, AT1 and AT2. While the AT1 receptor is known to mediate most of the classical effects of Ang II, including vasoconstriction, inflammation, and the generation of reactive oxygen species (ROS), the role of the AT2 receptor is more complex and often appears to counteract the actions of the AT1 receptor.[1]

Oxidative stress, characterized by an imbalance between the production of ROS and the antioxidant defense capacity of the cell, is implicated in the pathogenesis of numerous diseases. The role of the AT2 receptor in this process is a subject of ongoing research, with studies presenting seemingly contradictory findings. Some research suggests that AT2 receptor activation is protective against oxidative stress, while other studies, employing the antagonist PD 123319, have also demonstrated a reduction in oxidative stress under certain pathological conditions.[1][2] This guide will explore these nuances by presenting data and methodologies from key studies.

Data Presentation: Quantitative Effects on Oxidative Stress Markers

The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on various markers of oxidative stress.

Table 1: Effects of PD 123319 on Markers of Oxidative Stress in a Rat Model of DNBS-Induced Colitis [3]

| Marker | Treatment Group | Result (Mean ± SEM) | Fold Change vs. DNBS |

| Nitrite Levels (µM/mg protein) | Sham | 2.5 ± 0.3 | - |

| DNBS | 7.8 ± 0.5 | 1.0 | |

| DNBS + PD 123319 (3 mg/kg) | 4.5 ± 0.4§ | ↓ 0.58 | |

| DNBS + PD 123319 (10 mg/kg) | 3.8 ± 0.3§ | ↓ 0.49 | |

| ROS Levels (DCF fluorescence/mg protein) | Sham | 1500 ± 200 | - |

| DNBS | 4800 ± 300 | 1.0 | |

| DNBS + PD 123319 (3 mg/kg) | 2800 ± 250§ | ↓ 0.58 | |

| DNBS + PD 123319 (10 mg/kg) | 2200 ± 200§ | ↓ 0.46 |

-

p < 0.05 vs. Sham group; § p < 0.05 vs. DNBS group. Data extracted from Zizzo et al., 2020.[3]

Table 2: Effects of PD 123319 on Markers of Oxidative Stress in Angiotensin II-Infused Rats [4]

| Marker | Treatment Group | Result (pg/24h, Mean ± SEM) | Fold Change vs. Ang II |

| 8-Isoprostane Excretion | Vehicle | 5.4 ± 0.8 | - |

| Angiotensin II | 7.6 ± 0.5* | 1.0 | |

| Angiotensin II + PD 123319 | 15.8 ± 2.0# | ↑ 2.08 | |

| Malondialdehyde (MDA) Excretion | Vehicle | Not reported in abstract | - |

| Angiotensin II | Increased vs. Vehicle | 1.0 | |

| Angiotensin II + PD 123319 | Further increased vs. Ang II | ↑ |

-

p < 0.05 vs. Vehicle group; # p < 0.005 vs. Ang II group. Data extracted from the abstract of Chabrashvili et al., 2003.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation.

DNBS-Induced Colitis in Rats and PD 123319 Treatment[4]

-

Animal Model: Male Wistar rats (250-350 g) are used. Colitis is induced by a single intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS; 30 mg in 0.5 mL of 50% ethanol) under light ether anesthesia. Sham-operated animals receive a saline enema.

-

Drug Administration: this compound is dissolved in saline. Rats are treated with intraperitoneal (i.p.) injections of PD 123319 (0.3, 3, or 10 mg/kg) or vehicle (saline) once daily for 6 days, starting from the day of DNBS instillation.

-

Assessment of Oxidative Stress:

-

Nitrite Assay: Colonic tissue is homogenized in a buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% SDS, and protease inhibitors. The homogenate is centrifuged at 12,000 x g for 15 minutes at 4°C. The supernatant is used to measure nitrite concentration using the Griess reagent. The absorbance is read at 550 nm.

-

Reactive Oxygen Species (ROS) Measurement: ROS production in colonic tissue is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Tissue homogenates are incubated with DCF-DA (5 µM) for 30 minutes at 37°C. The fluorescence of dichlorofluorescein (DCF) is measured using a spectrofluorometer with excitation at 488 nm and emission at 525 nm.

-

Angiotensin II Infusion in Rats and PD 123319 Treatment[5]

-

Animal Model: Sprague-Dawley rats are used. Angiotensin II is infused subcutaneously via osmotic minipumps at a rate of 60 ng/min for 1 week.

-

Drug Administration: The AT2 receptor antagonist PD 123319 is co-infused with Angiotensin II via the osmotic minipumps.

-

Assessment of Oxidative Stress:

-

8-Isoprostane and Malondialdehyde (MDA) Measurement: 24-hour urine samples are collected from the rats. Urinary levels of 8-isoprostane (a marker of lipid peroxidation) and MDA are measured using specific enzyme immunoassay (EIA) kits.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PD 123319 in the context of oxidative stress.

PD 123319 and the NF-κB Signaling Pathway in Inflammation-Induced Oxidative Stress

In the context of DNBS-induced colitis, inflammation leads to the activation of the NF-κB pathway, a key regulator of pro-inflammatory and pro-oxidant genes. PD 123319 has been shown to inhibit this pathway.[3]

Caption: PD 123319 inhibits the NF-κB pathway by blocking the AT2 receptor.

The Dual Role of the AT2 Receptor in Angiotensin II-Induced Oxidative Stress

Angiotensin II is a potent inducer of oxidative stress, primarily through the AT1 receptor-mediated activation of NADPH oxidase. The AT2 receptor is thought to have a counter-regulatory role. Blockade of the AT2 receptor with PD 123319 can therefore lead to an unopposed AT1 receptor effect, potentially increasing oxidative stress.

Caption: Dual role of AT1 and AT2 receptors in Ang II-induced oxidative stress.

Experimental Workflow for Studying PD 123319 Effects

This diagram outlines the general workflow for investigating the impact of PD 123319 on oxidative stress in a preclinical model.

References

- 1. Role of the angiotensin II AT2 receptor in inflammation and oxidative stress: opposing effects in lean and obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Effects of ANG II type 1 and 2 receptors on oxidative stress, renal NADPH oxidase, and SOD expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the anti-inflammatory effects of PD 123319 ditrifluoroacetate.

An In-depth Technical Guide to the Anti-inflammatory Effects of PD 123319 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] Its role in modulating inflammatory processes is a subject of ongoing investigation, with evidence suggesting both pro- and anti-inflammatory effects depending on the pathological context and experimental model. This technical guide synthesizes the current understanding of PD 123319's impact on inflammation, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways. The contradictory nature of the AT2 receptor's function in inflammation is highlighted, providing a comprehensive overview for researchers in the field.

Introduction to this compound and the AT2 Receptor in Inflammation

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, Angiotensin II (Ang II), exerts its effects through two main G-protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is well-characterized for its pro-inflammatory, vasoconstrictive, and pro-fibrotic actions, the role of the AT2 receptor is more enigmatic.[3][4]

This compound serves as a crucial pharmacological tool to probe the function of the AT2 receptor. As a selective antagonist, it allows for the specific blockade of AT2 receptor signaling, thereby helping to delineate its contribution to physiological and pathophysiological processes, including inflammation.

The literature presents a dual role for the AT2 receptor in inflammation. Many studies suggest that AT2 receptor activation is inherently anti-inflammatory, counteracting the detrimental effects of AT1 receptor stimulation.[5][6][7] This protective role is often associated with the production of nitric oxide (NO) and the activation of phosphatases.[5][6] Conversely, a growing body of evidence indicates that in certain contexts, the AT2 receptor can mediate pro-inflammatory responses. In these scenarios, blockade of the AT2 receptor with PD 123319 results in a reduction of inflammation.[8][9][10] These pro-inflammatory actions appear to be mediated through pathways involving nuclear factor-kappa B (NF-κB) and the generation of reactive oxygen species (ROS).[8][9][10]

This guide will explore these contrasting findings, presenting the data and experimental frameworks that underpin our current understanding of PD 123319's anti-inflammatory effects.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory effects of this compound.

Table 1: Effects of PD 123319 on Inflammatory Markers in a Rat Model of DNBS-Induced Colitis

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Macroscopic Score | DNBS + PD 123319 | 3 mg/kg | Significant reduction in colonic lesions | [8] |

| DNBS + PD 123319 | 10 mg/kg | Distinct reduction in colonic lesions | [8] | |

| Myeloperoxidase (MPO) Activity | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent reduction | [8][10] |

| IL-1β Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |

| IL-6 Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |

| iNOS Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |

| p65-NF-κB Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Significant decrease | [8][10] |

Table 2: Effects of PD 123319 on Inflammatory Signaling in PC12W Cells

| Parameter | Treatment | Concentration | Outcome | Reference |

| AT2R Expression | PD 123319 | 1 μM | 76% decrease | [3] |

| TNF-α Production | PD 123319 | 1 μM | 84% increase | [3] |

| STAT3 Phosphorylation | PD 123319 | 1 μM | 67% increase | [3] |

Experimental Protocols

In Vivo Model: DNBS-Induced Colitis in Rats

This protocol describes an experimental model of inflammatory bowel disease where the anti-inflammatory effects of PD 123319 were investigated.[8][9][10]

-

Animal Model: Male Wistar rats.

-

Induction of Colitis: Colitis is induced by a single intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).

-

Treatment: PD 123319 is administered intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg.

-

Assessment of Inflammation:

-

Macroscopic and Histopathological Analysis: The colon is excised, and the extent of mucosal damage is scored. Histological examination is performed to assess tissue injury and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue samples.

-

Cytokine and Enzyme Expression: The colonic expression of pro-inflammatory cytokines (IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) is quantified, likely using methods such as quantitative PCR (qPCR) or Western blotting.

-

NF-κB Activation: The expression of the p65 subunit of NF-κB is measured to determine the activation of this key inflammatory transcription factor.

-

In Vitro Model: PC12W Cells

This protocol outlines a cell-based assay used to investigate the role of the AT2 receptor in inflammatory signaling.[3]

-

Cell Line: PC12W cells, which express AT2 receptors but not AT1 receptors.

-

Treatment: Cells are treated with the AT2 receptor antagonist PD 123319 at a concentration of 1 μM.

-

Analysis of Protein Expression and Signaling:

-

Western Blotting: This technique is used to quantify the expression of the AT2 receptor.

-

Bio-Plex Cytokine Assay: A multiplex immunoassay is employed to measure the production of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.

-

Phosphoprotein Cellular Signaling Assays: These assays are used to quantify the phosphorylation status of key signaling proteins, such as STAT3, to assess the activation of specific signaling pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the AT2 receptor in inflammation and the general experimental workflows.

Caption: AT2 Receptor-Mediated Anti-inflammatory Signaling Pathway.

Caption: AT2 Receptor-Mediated Pro-inflammatory Signaling Pathway.

Caption: Experimental Workflow for DNBS-Induced Colitis Model.

Discussion and Future Directions

The available evidence demonstrates that this compound has significant, albeit complex, effects on inflammation. In the context of DNBS-induced colitis, the blockade of the AT2 receptor by PD 123319 is clearly anti-inflammatory, leading to a reduction in inflammatory cell infiltration, pro-inflammatory cytokine expression, and NF-κB activation.[8][9][10] This suggests a pro-inflammatory role for the AT2 receptor in this specific model of intestinal inflammation.

Conversely, the study on PC12W cells indicates that antagonizing the AT2 receptor with PD 123319 leads to an increase in the pro-inflammatory cytokine TNF-α and the activation of the pro-inflammatory STAT3 signaling pathway.[3] This finding aligns with the more classical view of the AT2 receptor as an anti-inflammatory mediator.

These seemingly contradictory findings underscore the context-dependent nature of AT2 receptor signaling in inflammation. The ultimate effect of AT2 receptor modulation may depend on a variety of factors, including:

-

The specific tissue or cell type.

-

The nature of the inflammatory stimulus.

-

The relative expression levels of AT1 and AT2 receptors.

-

The crosstalk with other signaling pathways.

For drug development professionals, this complexity highlights the need for careful consideration of the target indication and the specific inflammatory milieu when considering the AT2 receptor as a therapeutic target. Further research is warranted to fully elucidate the molecular switches that determine whether AT2 receptor activation or inhibition will be beneficial in a given inflammatory disease.

Future investigations should focus on:

-

Characterizing the downstream signaling pathways of the AT2 receptor in different immune and non-immune cell types.

-

Investigating the effects of PD 123319 in a wider range of pre-clinical models of inflammatory diseases.

-

Exploring the potential for biased agonism or antagonism at the AT2 receptor to selectively promote anti-inflammatory responses.

By continuing to unravel the intricacies of AT2 receptor signaling, the scientific community can better leverage compounds like PD 123319 to develop novel therapeutic strategies for a host of inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Emerging Role of Angiotensin AT2 Receptor in Anti-Inflammation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. iris.unipa.it [iris.unipa.it]

- 9. researchgate.net [researchgate.net]

- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of AT2 receptor antagonism in cardiovascular disease models

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of Angiotensin II Type 2 (AT2) receptor antagonism in cardiovascular disease models.

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II (Ang II), mediating its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor (AT1R) is well-known for mediating vasoconstriction, inflammation, and cellular growth, the role of the AT2 receptor (AT2R) is more complex and often counter-regulatory to the AT1R.[1][2] AT2R expression, typically low in adult tissues, is significantly upregulated in pathological states such as myocardial infarction, hypertension, and atherosclerosis, suggesting its involvement in tissue remodeling and disease progression.[3][4][5] This guide provides a comprehensive technical overview of the role of AT2R antagonism in various preclinical cardiovascular disease models. It summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to offer a detailed resource for professionals in the field. The evidence largely indicates that AT2R antagonism often exacerbates cardiovascular pathologies, suggesting that the AT2R plays a protective role in the cardiovascular system.

AT2 Receptor Signaling Pathways

Activation of the AT2R triggers signaling cascades that generally oppose the effects of AT1R activation.[2][3] Unlike the AT1R, which couples to Gq/11 and Gi proteins to increase intracellular calcium and activate kinase pathways, the AT2R signaling is less conventional. It often involves the activation of protein phosphatases and the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[4][6][7]

Key AT2R signaling mechanisms include:

-

Activation of Phosphatases: AT2R stimulation leads to the activation of various phosphatases, including Src homology region 2 domain-containing phosphatase-1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1).[6][7][8] These phosphatases can dephosphorylate and inactivate key kinases in the AT1R signaling cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), thereby inhibiting cellular growth and proliferation.[8][9]

-

Bradykinin-NO-cGMP Pathway: The AT2R can form a functional heterodimer with the bradykinin B2 receptor.[9] Its activation stimulates the synthesis and release of bradykinin, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO.[3][9] NO then activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.[4][9]

-

Apoptosis: In various cell types, including vascular smooth muscle cells and fibroblasts, AT2R activation has been shown to induce programmed cell death (apoptosis), which can be beneficial in preventing excessive tissue remodeling.[1][3]

Experimental Protocols and Methodologies

The role of AT2R antagonism is primarily investigated through genetic knockout models or pharmacological blockade in animal models of cardiovascular disease.

General Experimental Workflow

A typical experimental design involves inducing a cardiovascular pathology in animals, followed by treatment with an AT2R antagonist or vehicle control, and subsequent analysis of physiological and molecular endpoints.

Key Experimental Protocols

-

Protocol 1: Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) and Atherosclerosis

-

Animal Model: Apolipoprotein E-deficient (apoE−/−) mice, which are prone to hyperlipidemia and atherosclerosis.[5]

-

Disease Induction: Mice are subcutaneously infused with Angiotensin II (e.g., 500-1000 ng/kg/min) for 28 days via osmotic minipumps. This infusion promotes the formation of AAA and accelerates atherosclerosis.[5]

-

Treatment: A cohort of mice is co-infused with the AT2R antagonist PD123319 (e.g., 50 mg/kg/day) along with Angiotensin II. A control group receives only Angiotensin II.[5]

-

Endpoint Analysis: After the infusion period, systolic blood pressure is monitored. The aortas are then excised, and the incidence and severity of AAA are visually and morphometrically assessed. Atherosclerotic lesion area in the aortic arch and thoracic aorta is quantified after staining (e.g., with Oil Red O).[5]

-

-

Protocol 2: Myocardial Infarction (MI) Model

-

Animal Model: Wild-type and AT2R-null (-/-) mice on the same genetic background.[10]

-

Disease Induction: Acute myocardial infarction (AMI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without the ligation.[10]

-

Endpoint Analysis: Survival rates are monitored over a set period (e.g., 7 days). Cardiac function is assessed using echocardiography at different time points post-MI. At the end of the study, hearts and lungs are weighed, and ventricular tissue is collected to measure mRNA levels of cardiac stress markers like brain natriuretic peptide (BNP). Histological analysis is performed to assess infarct size and pulmonary congestion.[10]

-

Effects of AT2R Antagonism in Cardiovascular Disease Models

Atherosclerosis and Abdominal Aortic Aneurysms

Studies consistently show that AT2R blockade worsens Ang II-induced vascular pathologies. In apoE−/− mice, co-infusion of Ang II with the AT2R antagonist PD123319 dramatically increases both the incidence and severity of abdominal aortic aneurysms compared to Ang II infusion alone.[5] This suggests that the AT2R plays a crucial protective role in maintaining aortic wall integrity under pathological stress. In contrast, direct stimulation of the AT2R with the agonist Compound 21 (C21) has been shown to prevent AAA progression in a rat elastase-infusion model, further highlighting the protective function of this receptor.[11]

| Model | Treatment | Key Finding | Quantitative Data | Reference |

| Rat AAA (Elastase) | C21 (AT2R Agonist) | Prevented AAA progression | Aortic diameter reduced by 28% vs. vehicle (1.9 mm vs 2.65 mm) | [11] |

| Mouse AAA (Ang II) | Ang II + PD123319 | Increased incidence and severity of AAA | Aneurysm incidence: 100% (Ang II + PD123319) vs. 67% (Ang II alone) | [5] |

| Mouse Atherosclerosis | Ang II + PD123319 | Augmented atherosclerosis | Atherosclerotic lesion area significantly increased vs. Ang II alone | [5] |

Myocardial Infarction and Heart Failure

Following myocardial infarction, AT2R expression is upregulated in the infarct and border zones of the heart.[3][10] Studies using AT2R knockout mice, which represents a model of complete and lifelong receptor antagonism, have demonstrated a detrimental effect of AT2R absence. These mice exhibit significantly lower survival rates and more severe heart failure after experimental MI.[10] This is attributed to exacerbated cardiac dysfunction and increased pulmonary congestion, indicating that the AT2R is protective in the acute phase post-MI.[10]

| Model | Genotype/Treatment | Key Finding | Quantitative Data | Reference |

| Mouse MI | AT2R-null (-/-) mice | Exacerbated heart failure and reduced survival | 7-day survival rate: 43% (AT2R-/-) vs. 67% (Wild-type) | [10] |

| Mouse MI | AT2R-null (-/-) mice | Increased cardiac stress | Ventricular BNP mRNA levels significantly higher vs. Wild-type at 24h post-MI | [10] |

Cardiac Hypertrophy and Fibrosis

The role of the AT2R in cardiac hypertrophy is one of the most controversial areas. Some studies suggest that AT2R activation counteracts the growth-promoting effects of the AT1R.[9] For instance, in rats infused with Ang II, concomitant blockade of the AT2R with PD123319 was found to augment the gene expression of pro-hypertrophic factors like c-fos and endothelin-1.[12] However, other studies have reported that AT2R activation may itself promote myocyte enlargement or that its absence has no effect on hypertrophy.[3][6][12] Similarly, while many reports indicate an anti-fibrotic role for the AT2R, some data suggest it may have pro-fibrotic effects in certain contexts.[3][8] This variability may be due to differences in experimental models, species, and the duration of the pathological stimulus.

| Model | Treatment | Key Finding | Quantitative Data | Reference |

| Rat Ang II Infusion | Ang II + PD123319 | Augmented expression of pro-growth genes | ANP mRNA and protein expression significantly increased vs. Ang II alone | [12] |

| Rat Cardiac Hypertrophy | AT1R antagonist + AT2R antagonist | AT2R antagonism reversed the beneficial effects of AT1R blockade on hypertrophy and fibrosis | Structural changes (hypertrophy, fibrosis) were reversed by concomitant AT2R antagonist administration | [9] |

Hypertension and Vascular Function

The AT2R is generally considered to mediate vasodilation, primarily through the bradykinin-NO-cGMP pathway.[3][4][9] This effect is often masked by the potent vasoconstrictor action of the AT1R.[9] In experimental settings where the AT1R is blocked, stimulation of the unopposed AT2R can lead to a depressor response.[3] Consequently, antagonism of the AT2R in this context can inhibit these vasodilatory effects.[13] For example, in spontaneously hypertensive rats (SHRs) treated with an AT1R blocker, the additional administration of an AT2R antagonist was shown to further inhibit the hemodynamic effects of Ang II.[13] In some models, chronic AT2R blockade alone has been shown to raise mean arterial pressure.[9]

| Model | Treatment | Key Finding | Quantitative Data | Reference |

| Obese Zucker Rats | PD123319 | Raised blood pressure | Mean arterial pressure increased by 13 mmHg | [9] |

| Conscious Rats | EXP 3174 (AT1R blocker) followed by PD123319 | AT2R antagonism further inhibited Ang II effects after AT1R blockade | PD123319 caused a further, significant attenuation of the hemodynamic effects of Ang II | [13] |

Conclusion and Future Directions

The collective evidence from preclinical models strongly suggests that the AT2 receptor serves a protective function in the cardiovascular system. Its antagonism, whether genetic or pharmacological, frequently leads to the exacerbation of cardiovascular pathologies, including atherosclerosis, aortic aneurysm formation, and adverse remodeling after myocardial infarction. While its role in cardiac hypertrophy remains debated, the data lean towards a beneficial, counter-regulatory role against the AT1R.